N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide
Description
N-(2-(7-Fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide is a structurally complex molecule featuring a fused benzooxazepine core, a fluorinated substituent at position 7, and a triazole-carboxamide moiety linked via an ethyl chain. The triazole-carboxamide group is a common pharmacophore in medicinal chemistry, often associated with target binding and solubility. Synthetic routes for analogous compounds involve coupling reactions in polar aprotic solvents like DMF, using cesium carbonate as a base, as seen in the preparation of related benzoxazin-acetic acid derivatives .
Properties
IUPAC Name |
N-[2-(7-fluoro-3-oxo-5H-1,4-benzoxazepin-4-yl)ethyl]-2-phenyltriazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FN5O3/c21-15-6-7-18-14(10-15)12-25(19(27)13-29-18)9-8-22-20(28)17-11-23-26(24-17)16-4-2-1-3-5-16/h1-7,10-11H,8-9,12-13H2,(H,22,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKYUDGFSFQOYAE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2)F)OCC(=O)N1CCNC(=O)C3=NN(N=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18FN5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide typically involves multiple steps:
Formation of the Oxazepine Ring: The oxazepine ring can be synthesized through a cyclization reaction involving a suitable precursor such as a substituted aniline and a carbonyl compound under acidic or basic conditions.
Introduction of the Fluorine Atom: Fluorination can be achieved using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions to ensure selective fluorination.
Attachment of the Triazole Moiety: The triazole ring is often introduced via a Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne, commonly referred to as the “click” reaction.
Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group through the reaction of an amine with a carboxylic acid derivative, such as an acid chloride or an ester, under mild conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as advanced purification techniques like chromatography and crystallization.
Chemical Reactions Analysis
Oxazepinone Ring Formation
The benzo[f] oxazepin-4-one framework is synthesized via tandem oxidation and lactonization strategies. Key steps include:
-
Aldehyde oxidation : A benzaldehyde derivative undergoes oxidation to form a carboxylic acid.
-
Iodolactonization : The acid undergoes intramolecular cyclization with an iodine source (e.g., CuI and tert-butyl hydroperoxide) to form the oxazepinone ring .
-
Fluorination : The 7-fluoro substituent is likely introduced through a post-synthetic modification or via a fluorinated starting material .
Reaction Conditions for Oxazepinone Synthesis
| Reagent | Solvent | Temperature | Yield Range |
|---|---|---|---|
| CuI | Acetonitrile | 70°C | 61–87% |
| tert-butyl hydroperoxide | Acetonitrile | 70°C | 61–87% |
Coupling of Oxazepinone and Triazole Moieties
The two fragments are coupled via amide bond formation :
-
The carboxyl group of the triazole-carboxamide reacts with the amine group of the oxazepinone-derived intermediate.
-
This step may involve standard coupling agents (e.g., DCC, HOBt) under mild conditions .
Coupling Reaction Details
| Reagent | Solvent | Reaction Time | Yield Range |
|---|---|---|---|
| DCC/HOBt | DCM | 12–24 h | 85–94% |
Post-Synthetic Modifications
The oxazepinone core undergoes further derivatization to enhance functionality:
-
Thiocyanation : Replacement of iodine with thiocyanate groups .
-
Azide substitution : Transformation to azide derivatives for click chemistry applications .
-
Thioether formation : Addition of sulfur-containing groups for bioactivity studies .
Analytical Characterization
| Technique | Key Observations | Source |
|---|---|---|
| 1H NMR | δ 7.89–7.86 (m, aromatic protons), δ 4.51 (dd, CH2) | |
| 19F NMR | δ 40.41 (s, -F) | |
| HRMS | m/z 336.9731 (calcd. for C11H11FIO3) |
Structural Features
The compound exhibits:
Scientific Research Applications
Structural Characteristics
The compound features a triazole ring fused with a benzo[f][1,4]oxazepine moiety. The presence of a fluorine atom and a carboxamide functional group enhances its potential as a pharmaceutical agent. Its molecular formula is , with a molecular weight of approximately 318.30 g/mol .
The potential applications of N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide primarily lie in medicinal chemistry . Its structural components suggest interactions with multiple biological targets:
- Anticancer Activity : Molecular docking studies indicate that compounds with similar structures can significantly influence enzyme activity by altering binding affinities and inhibiting enzymatic functions. This suggests potential anticancer properties.
- Antimicrobial Effects : The triazole moiety is known for its stability and diverse biological activities, including antimicrobial properties. Compounds with similar scaffolds have demonstrated effectiveness against various pathogens .
- Enzyme Inhibition : The compound may inhibit specific kinases and enzymes involved in metabolic pathways, making it a candidate for further exploration in drug development targeting metabolic disorders.
Case Studies
Several studies have investigated compounds with similar structures to assess their biological activities:
- Anticancer Studies : A study on N-Aryl derivatives demonstrated significant anticancer activity against various cancer cell lines with percent growth inhibitions ranging from 51% to 86% depending on the specific compound and cell line tested .
- Enzyme Interaction Studies : Research involving triazole derivatives indicated their ability to bind effectively to enzymes involved in disease mechanisms. These studies provide insights into how structural modifications can enhance binding affinity and selectivity.
Mechanism of Action
The mechanism by which N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide exerts its effects likely involves interactions with specific molecular targets. These could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would need to be elucidated through detailed biochemical and pharmacological studies.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in Heterocyclic Systems
Benzothiazole-Thiazolidinone Derivatives
Compounds such as N-[2-(4-Chlorophenyl)-4-oxo-1,3-thiazolidin-3-yl]-1,2-benzothiazole-3-carboxamide (4g) and N-[2-(2,6-Difluorophenyl)-4-oxo-1,3-thiazolidin-3-yl]-1,2-benzothiazole-3-carboxamide (4h) share the carboxamide linkage but differ in their heterocyclic cores (benzothiazole-thiazolidinone vs. benzooxazepine-triazole). For instance, fluorinated derivatives like 4h exhibit enhanced metabolic resistance compared to chlorinated analogues .
Triazole-Carboxamide Analogues
Closer structural parallels exist with 5-Amino-1-{[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(2-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide (). Both compounds feature a triazole-carboxamide scaffold and fluorinated aryl groups. The ethoxy group in the latter compound may enhance lipophilicity, whereas the benzooxazepine core in the target compound introduces conformational constraints .
Table 1: Structural Comparison of Key Analogues
Spectroscopic and Analytical Comparisons
NMR Profiling
NMR data for structurally related compounds (e.g., benzothiazole-thiazolidinones) reveal distinct chemical shifts for aromatic protons and carbonyl groups. For example, the carbonyl signal in thiazolidinone derivatives appears at δ ~170–175 ppm in ¹³C-NMR, while triazole carboxamides exhibit characteristic amide protons at δ ~8–10 ppm in ¹H-NMR . The target compound’s benzooxazepine core would likely show unique shifts in the δ 3.5–4.5 ppm region for oxazepine methylene protons, as seen in similar fused systems .
Mass Spectrometry and Molecular Networking
Molecular networking based on LC-MS/MS data () clusters compounds with similar fragmentation patterns. The target compound’s triazole-carboxamide and benzooxazepine moieties would generate distinct parent ions (e.g., m/z ~450–500) and fragment ions (e.g., loss of CO₂ or fluorophenyl groups), differentiating it from benzothiazole derivatives .
Bioactivity and Target Interactions
While direct bioactivity data for the target compound are unavailable, structurally related molecules provide insights:
- CGRP Receptor Antagonists (): Compounds with trifluoroethyl and difluorophenyl groups exhibit enhanced oral bioavailability and receptor affinity. The target compound’s fluorine substituent may similarly improve pharmacokinetics .
- Antioxidants and Antimicrobials (): Carboxamide derivatives with phenylpropanoid groups show radical-scavenging activity. The target’s triazole-carboxamide moiety may confer analogous redox-modulating properties .
Biological Activity
N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide is a complex organic compound that exhibits promising biological activities. This article aims to summarize the biological activity of this compound by exploring its structure, potential pharmacological applications, and relevant research findings.
Structural Overview
The compound features a triazole ring fused with a benzo[f][1,4]oxazepine moiety. Its structure includes the following key components:
- Triazole ring : Known for stability and diverse biological activities.
- Fluorinated oxazepine : Enhances pharmacological properties.
- Carboxamide group : May facilitate interactions with biological targets.
This unique combination of functionalities allows the compound to interact with multiple biological targets, making it a candidate for drug development in medicinal chemistry.
The biological activity of this compound is primarily attributed to its structural features that enable interactions with various molecular targets. The fluorine atom enhances binding affinity through its electron-withdrawing properties, while the oxazepine ring can engage hydrophobic pockets within target sites. This interaction can modulate the activity of enzymes or receptors involved in various biological processes .
Pharmacological Potential
Research indicates that compounds with similar structural motifs have exhibited significant pharmacological properties. For example:
- Triazole derivatives : Known for their antimicrobial and antifungal activities.
- Oxazepine compounds : Have shown potential in treating neurological disorders and cancers due to their ability to modulate receptor activity.
The specific compound discussed here is anticipated to exhibit similar properties due to its structural characteristics .
In Vitro Studies
In vitro studies have demonstrated that compounds related to oxazepine structures can effectively inhibit specific kinases and enzymes. For instance:
- A related benzoxazepinone compound showed excellent selectivity for RIP1 kinase with an IC50 value of 10 nM, indicating strong potential for therapeutic applications in diseases involving necroptosis .
| Compound | IC50 (nM) | Selectivity | Notes |
|---|---|---|---|
| Benzoxazepinone 14 | 10 | High | Specific for RIP1 kinase |
| N-(2-(7-fluoro... | TBD | TBD | Potential interactions based on structure |
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to prepare this compound, and how can reaction conditions be optimized?
- Methodology : The compound can be synthesized via multi-step reactions involving condensation of fluorinated benzoxazepine intermediates with triazole-carboxamide precursors. Key steps include:
- Step 1 : Formation of the 7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepine core using reflux conditions in ethanol or THF (70–93% yields) .
- Step 2 : Coupling with 2-phenyl-2H-1,2,3-triazole-4-carboxamide via nucleophilic substitution or amidation, typically at 170–210°C in ethanol .
Q. How is the compound structurally characterized, and what analytical techniques are critical for validation?
- Techniques :
- NMR Spectroscopy : ¹H/¹³C NMR in DMSO-d₆ or CDCl₃ to confirm substituent integration and stereochemistry (e.g., fluoroaromatic protons at δ 7.2–8.1 ppm, oxazepine carbonyl at ~170 ppm) .
- IR Spectroscopy : Key peaks include C=O stretches (1680–1720 cm⁻¹) and triazole C-N vibrations (1450–1500 cm⁻¹) .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight and fragmentation patterns .
Q. What preliminary biological screening assays are recommended to evaluate its activity?
- Assays :
- Antimicrobial Testing : Broth microdilution (MIC/MBC) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans), with activity thresholds at 10–40 μmol/mL .
- Cytotoxicity : MTT assays on mammalian cell lines (e.g., HEK-293) to establish selectivity indices .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be systematically explored for this compound?
- Approach :
- Substituent Variation : Introduce halogens (Cl, F), alkyl chains, or heterocycles at the benzoxazepine or triazole moieties to modulate lipophilicity and target binding .
- Biological Profiling : Compare MIC values across derivatives; e.g., fluorophenyl analogs (4d) showed enhanced antifungal activity (MIC = 10.7 μmol/mL) .
- Computational Docking : Use AutoDock Vina or Schrödinger Suite to predict interactions with targets (e.g., fungal CYP51 or bacterial DNA gyrase) .
Q. What strategies improve pharmacokinetic properties, such as bioavailability and metabolic stability?
- Strategies :
- Trifluoroethylation : Enhances oral bioavailability by reducing first-pass metabolism (e.g., trifluoroethyl groups improve AUC by 3-fold in rat models) .
- CYP Inhibition Screening : Use human liver microsomes to identify metabolic hotspots; methyl or isopropyl groups at the oxazepine N-position reduce CYP3A4/2D6 inhibition .
Q. How can crystallography and advanced refinement tools resolve structural ambiguities?
- Protocol :
- X-ray Diffraction : Grow single crystals via vapor diffusion (e.g., acetonitrile/water). Collect data at 100K using synchrotron radiation (λ = 0.98 Å) .
- Refinement : SHELXL for anisotropic displacement parameters and hydrogen bonding networks. Validate with R-factor convergence (< 0.05) .
Notes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
